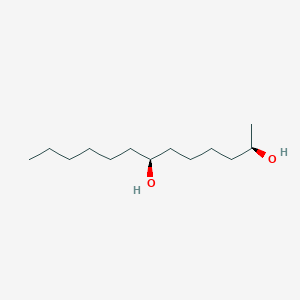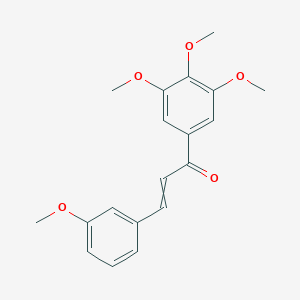
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Reagents: 3-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including recrystallization or chromatography to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products
Oxidation products: Epoxides, carboxylic acids
Reduction products: Saturated ketones, alcohols
Substitution products: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular targets: Enzymes, receptors, and DNA
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:
3-(4-Methoxyphenyl)propionic acid: Another related compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
819792-78-4 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O5/c1-21-15-7-5-6-13(10-15)8-9-16(20)14-11-17(22-2)19(24-4)18(12-14)23-3/h5-12H,1-4H3 |
Clé InChI |
JMTGUGXQVBQMIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
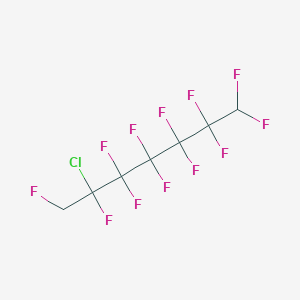
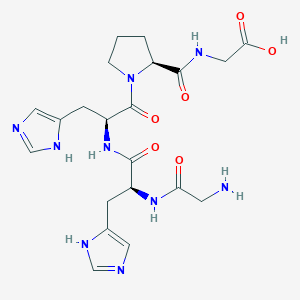
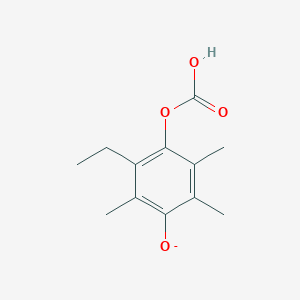

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
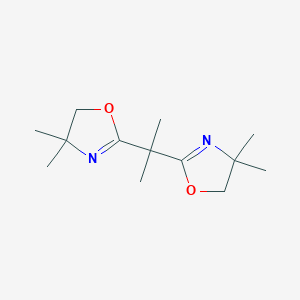
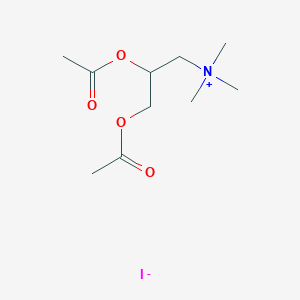
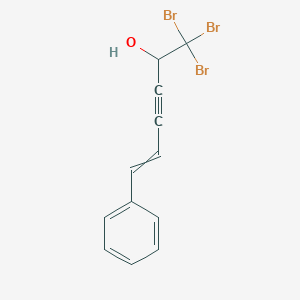
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
